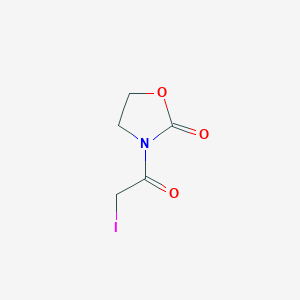
3-(2-Iodoacetyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodoacetyl compounds are generally used for biochemical research purposes . They consist of an iodoacetyl group that provides sulfhydryl reactivity . This group can react with sulfhydryl groups on proteins and other molecules, forming a nonreversible bond .
Synthesis Analysis
While specific synthesis methods for “3-(2-Iodoacetyl)-1,3-oxazolidin-2-one” were not found, iodoacetyl compounds are often synthesized through reactions involving iodine .Molecular Structure Analysis
The molecular structure of iodoacetyl compounds typically includes an iodoacetyl group attached to a larger molecular structure . This group is reactive and can form bonds with other molecules .Chemical Reactions Analysis
Iodoacetyl compounds are known to react with sulfhydryls, such as the side-chain of cysteine . This reaction forms a nonreversible bond .Physical And Chemical Properties Analysis
Iodoacetyl compounds are typically water-insoluble and require dissolution in suitable solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), prior to addition into aqueous reactions . They are also sensitive to light and moisture .科学的研究の応用
Biochemical Research
The compound is used for biochemical research purposes . It’s often used in the study of complex biochemical processes and reactions. The iodoacetyl group can act as a reactive moiety that can form covalent bonds with certain amino acids in proteins, which can be useful in protein labeling and tracking experiments .
Chemoselective Derivatization
“3-(2-Iodoacetyl)-1,3-oxazolidin-2-one” can be used in chemoselective derivatization . This process involves the selective modification of certain groups in a complex mixture, facilitating their detection and analysis .
Anticancer Research
The compound has shown potential in anticancer research . Specifically, the iodo derivative 14-(2-iodoacetyl)-8,17-β-epoxyandrographolide, synthesized via m-CPBA oxidation of a C3–C19 isopropylidene-protected precursor, exhibited activity against kidney and breast cancer .
Protein Labeling
The iodoacetyl group in the compound can react with thiol groups in cysteine residues of proteins, forming a covalent bond. This property can be exploited in protein labeling experiments, where the labeled proteins can be tracked and studied in various biochemical processes .
Synthesis of Other Compounds
The compound can serve as a precursor in the synthesis of other compounds. The iodoacetyl group can undergo various reactions, leading to the formation of new compounds with potential applications in different fields .
Study of Protein-Protein Interactions
The ability of the compound to form covalent bonds with proteins can be used to study protein-protein interactions. By labeling one protein with the compound, researchers can track its interactions with other proteins, providing insights into complex biochemical pathways .
作用機序
Target of Action
The primary target of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is proteins or molecules that contain sulfhydryl groups . The iodoacetyl group at the end of the compound is able to react with sulfhydryl groups on proteins and other molecules, forming a nonreversible bond .
Mode of Action
The compound interacts with its targets through a process known as iodoacetylation . This involves the reaction of the iodoacetyl group of the compound with the sulfhydryl groups on the target proteins or molecules . This reaction results in the formation of a covalent bond, leading to the modification of the target protein or molecule .
Pharmacokinetics
It is known that the compound is insoluble in water and must be dissolved in dmso or dmf before further dilution in aqueous buffers . This suggests that its bioavailability could be influenced by factors such as its solubility and the presence of appropriate solvents.
Result of Action
The result of the action of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is the modification of target proteins or molecules through the formation of a covalent bond with their sulfhydryl groups . This can lead to changes in the function of these proteins or molecules, potentially affecting various cellular processes.
Action Environment
The action of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound, with reactions typically performed in the dark at pH 7.5 to 8.5 . Additionally, the presence of appropriate solvents is necessary for the compound to exert its effects due to its insolubility in water .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-iodoacetyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIHIMFJGQBLOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(=O)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B2405384.png)
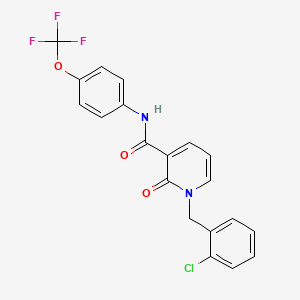

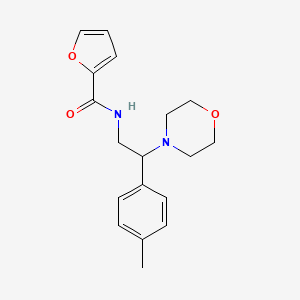
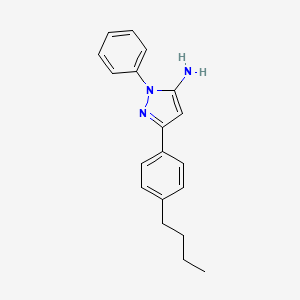

![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2405396.png)
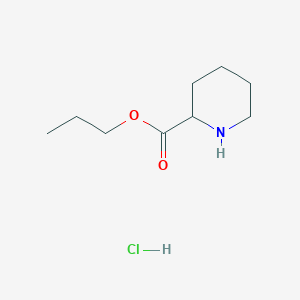
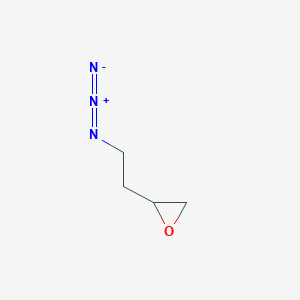
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2405401.png)

![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2405403.png)
![(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2405404.png)
![2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2405406.png)